An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-neo-Menthol
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-neo-Menthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-neo-Menthol is a monoterpenoid alcohol and one of the stereoisomers of menthol.[1] Like other menthol isomers, it is recognized for its characteristic minty aroma and cooling sensation, making it a valuable compound in the pharmaceutical, food, and fragrance industries.[2] Its biological effects are primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that functions as the primary cold and menthol sensor in the body.[3] Understanding the precise chemical structure and stereochemistry of (+)-neo-Menthol is paramount for elucidating its specific interactions with biological targets and for the rational design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of (+)-neo-Menthol. It includes detailed experimental protocols for its synthesis and stereochemical analysis, and visual representations of its structure and relevant biological pathways to support researchers and professionals in drug development and related fields.
Chemical Structure and Identification
(+)-neo-Menthol is a saturated cyclic alcohol. Its structure consists of a cyclohexane ring substituted with a methyl group, an isopropyl group, and a hydroxyl group. The spatial arrangement of these substituents determines its unique stereochemical identity.
| Identifier | Value |
| IUPAC Name | (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol[4][5] |
| CAS Number | 2216-52-6[2][6] |
| Molecular Formula | C₁₀H₂₀O[2][6] |
| Molecular Weight | 156.27 g/mol [5][6] |
| Synonyms | D-Neomenthol, (1S,2S,5R)-(+)-Neomenthol[5] |
Stereochemistry and Conformational Analysis
The cyclohexane ring of (+)-neo-Menthol adopts a stable chair conformation. The stereochemistry is defined by the configuration at the three chiral centers (C1, C2, and C5). In the most stable conformation of (+)-neo-Menthol, the isopropyl and methyl groups occupy equatorial positions, while the hydroxyl group is in an axial position.[7] This contrasts with the most stable isomer, (-)-menthol, where all three substituents are in equatorial positions.[7]
The axial orientation of the hydroxyl group in (+)-neo-Menthol is a key determinant of its distinct physical and biological properties compared to other menthol stereoisomers. This specific arrangement influences its interaction with receptors like TRPM8.[3]
// Nodes for the cyclohexane ring C1 [label="C1", pos="0,1!", shape=circle, fillcolor="#4285F4"]; C2 [label="C2", pos="-0.87,0.5!", shape=circle, fillcolor="#4285F4"]; C3 [label="C3", pos="-0.87,-0.5!", shape=circle, fillcolor="#4285F4"]; C4 [label="C4", pos="0,-1!", shape=circle, fillcolor="#4285F4"]; C5 [label="C5", pos="0.87,-0.5!", shape=circle, fillcolor="#4285F4"]; C6 [label="C6", pos="0.87,0.5!", shape=circle, fillcolor="#4285F4"];
// Substituents OH [label="OH (axial)", pos="0,1.7!", shape=plaintext, fontcolor="#EA4335"]; CH3 [label="CH3 (equatorial)", pos="1.5,-0.9!", shape=plaintext, fontcolor="#34A853"]; Isopropyl [label="Isopropyl (equatorial)", pos="-1.7,0.9!", shape=plaintext, fontcolor="#FBBC05"]; H1 [label="H", pos="-0.3,1.2!", shape=plaintext, fontcolor="#5F6368"]; H2 [label="H", pos="-1.1,0.2!", shape=plaintext, fontcolor="#5F6368"]; H5 [label="H", pos="1.1,-0.2!", shape=plaintext, fontcolor="#5F6368"];
// Edges for the cyclohexane ring C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- C5 [color="#202124"]; C5 -- C6 [color="#202124"]; C6 -- C1 [color="#202124"];
// Edges for substituents C1 -- OH [color="#EA4335", style=dashed]; C5 -- CH3 [color="#34A853", style=dashed]; C2 -- Isopropyl [color="#FBBC05", style=dashed]; C1 -- H1 [color="#5F6368", style=dashed]; C2 -- H2 [color="#5F6368", style=dashed]; C5 -- H5 [color="#5F6368", style=dashed];
// Labels for stereochemistry label_C1 [label="(S)", pos="-0.3,0.8!", shape=plaintext, fontcolor="#202124"]; label_C2 [label="(S)", pos="-1.1,0.7!", shape=plaintext, fontcolor="#202124"]; label_C5 [label="(R)", pos="1.1,-0.7!", shape=plaintext, fontcolor="#202124"]; }
Figure 1: Chair conformation of (+)-neo-Menthol with stereochemistry.Physicochemical Properties
The physical and chemical properties of (+)-neo-Menthol are summarized in the table below. These properties are crucial for its handling, formulation, and application in various fields.
| Property | Value | Reference |
| Appearance | Colorless clear liquid | |
| Melting Point | -22 °C | [5] |
| Boiling Point | 212 °C at 760 mmHg | |
| 95 °C at 12 mmHg | [5] | |
| Density | 0.9 g/cm³ | |
| 0.899 g/mL at 25 °C | [5] | |
| Refractive Index | 1.46 at 20 °C | [5] |
| Specific Rotation [α]D²⁰ | +15° to +20° (neat) | |
| +17.3° (neat) | [5] |
Experimental Protocols
Synthesis of (+)-neo-Menthol from (-)-Menthone
This protocol describes the stereoselective reduction of (-)-menthone to produce (+)-neo-Menthol.
Materials:
-
(-)-Menthone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous ethyl ether
-
Dry methanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Nitrogen atmosphere setup
-
Magnetic stirrer
-
Rotary evaporator
-
Equipment for purification (e.g., preparative HPLC)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add a slurry of LiAlH₄ (2.5 equivalents) in anhydrous ethyl ether to the flask.
-
Slowly add dry methanol (7.5 equivalents) dropwise to the stirred slurry.
-
After the addition of methanol is complete, stir the mixture for an additional 15 minutes.
-
Dissolve (-)-menthone (1 equivalent) in anhydrous ethyl ether and add this solution slowly to the reaction mixture.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).
-
Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again.
-
Filter the resulting mixture to remove the aluminum salts and wash the solid residue with ethyl ether.
-
Combine the filtrate and the ether washings, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product, which is predominantly (+)-neo-Menthol, using preparative high-performance liquid chromatography (HPLC) to separate it from any unreacted starting material and other menthol isomers.
Stereochemical Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for the conformational analysis of (+)-neo-Menthol using NMR spectroscopy.
Materials:
-
Purified (+)-neo-Menthol sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Prepare a solution of (+)-neo-Menthol (typically 50 mM) in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹H COSY and ¹H-¹³C HSQC, to aid in the assignment of proton and carbon signals.
-
Analyze the coupling constants (³JHH) from the ¹H NMR spectrum to determine the relative orientations of the protons on the cyclohexane ring, which provides information about the chair conformation and the axial/equatorial positions of the substituents.
-
Compare the experimental chemical shifts and coupling constants with data from the literature or with values obtained from Density Functional Theory (DFT) calculations to confirm the stereochemical assignment of (+)-neo-Menthol.
Biological Activity and Signaling Pathway
(+)-neo-Menthol exerts its cooling sensation by activating the TRPM8 ion channel. The activation of TRPM8 by menthol stereoisomers involves direct interaction with the channel protein, leading to its opening and a subsequent influx of cations (primarily Ca²⁺ and Na⁺) into the cell. This influx depolarizes the sensory neuron, triggering an action potential that is transmitted to the brain and perceived as a cooling sensation.
Figure 2: Activation of the TRPM8 signaling pathway by (+)-neo-Menthol.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and stereochemical characterization of (+)-neo-Menthol, culminating in the assessment of its biological activity.
Figure 3: Experimental workflow for (+)-neo-Menthol research.
Conclusion
This technical guide has provided a detailed examination of the chemical structure and stereochemistry of (+)-neo-Menthol. The information presented, including its physicochemical properties, detailed experimental protocols, and the mechanism of its primary biological activity, serves as a valuable resource for researchers and professionals engaged in drug discovery and development. A thorough understanding of the structure-activity relationships of menthol stereoisomers, such as (+)-neo-Menthol, is essential for the design of new molecules with tailored pharmacological profiles. The provided diagrams and structured data are intended to facilitate a clearer understanding and application of this knowledge in a research and development context.
References
- 1. US7459587B2 - Process for purifying menthol - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscientific.org [iscientific.org]
